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Compound of Interest

Compound Name: 2-Bromo-3-fluoropropionic acid

Cat. No.: B176237

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-bromo-3-fluoropropionic acid, a key building block in synthetic organic chemistry and
drug discovery. The information presented is intended for researchers, scientists, and
professionals in drug development, offering a detailed reference for the characterization of this

compound.

Introduction

2-Bromo-3-fluoropropionic acid is a halogenated carboxylic acid with significant potential in
the synthesis of complex organic molecules. Its bifunctional nature, possessing both a bromine
and a fluorine atom, allows for diverse chemical transformations. Accurate spectroscopic
characterization is paramount for its use in research and development. This document outlines
the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for 2-bromo-3-fluoropropionic acid and provides standardized experimental protocols
for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-bromo-3-
fluoropropionic acid based on its molecular structure and established spectroscopic
principles.
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Table 1: Predicted ‘H NMR Data
. . Coupling

Chemical Shift o ] )
Multiplicity Integration Constant (J) Assignment

(3) ppm

Hz

~11-13 Singlet (broad) 1H - -COOH
Doublet of J(H-F) = 47, J(H-

~4.6-4.9 1H -CH(BI)-
Doublets H)=5
Doublet of J(H-F) = 47, J(H-

~4.8-5.1 _ 2H -CH2(F)
Triplets H)=5

Table 2: Predicted **C NMR Data

Chemical Shift (8) ppm Assignment

~170-175 -COOH

~78-82 (doublet, J(C-F) = 180-200 Hz) -CH2z(F)

~40-45 (doublet, J(C-F) = 20-25 Hz) -CH(BIr)-

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1700-1725 Strong C=0 stretch (Carboxylic Acid)

1200-1300 Strong C-O stretch

1000-1100 Strong C-F stretch

600-700 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Ratio Relative Intensity Assignment

[M]* (Molecular lon, due to

170/172 ~1:1
79Br/81Br isotopes)
151/153 Variable [M-OH]*
125/127 Variable [M-COOH]*
91 Variable [M-Br]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters
may vary based on the specific instrumentation used.

NMR Spectroscopy

A sample of 2-bromo-3-fluoropropionic acid (~10-20 mg) is dissolved in a deuterated solvent
(~0.7 mL), such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (5 0.00
ppm). *H and ¥C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.
For 13C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy

An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
liquid sample, a thin film is prepared by placing a drop of the neat liquid between two
potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded over the
range of 4000-400 cm~1,

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (El)
or electrospray ionization (ESI). For El, a small amount of the sample is introduced into the ion
source, and the resulting fragments are analyzed. For ESI, the sample is dissolved in a suitable
solvent (e.g., methanol or acetonitrile) and infused into the spectrometer.
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Caption: General workflow for spectroscopic analysis.

Predicted NMR Correlations
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Caption: Predicted *H-'H and *H-*°F NMR correlations.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-fluoropropionic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176237#2-bromo-3-fluoropropionic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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